N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide
Description
N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group (position 4), a mercapto (-SH) group (position 5), and a methyl-linked 4-methoxybenzamide moiety (position 3). This structure confers unique electronic, steric, and reactive properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves amide coupling between 4-methoxybenzoic acid derivatives and functionalized triazole intermediates .
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-14-12(18)9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20) |
InChI Key |
MTQLHFQRDVBNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-ethyl-5-mercapto-4H-[1,2,4]triazole-3-methanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
1,3,4-Thiadiazole Derivatives
- Example : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structural Differences : Replaces the 1,2,4-triazole core with a 1,3,4-thiadiazole ring. The sulfur atom in the thiadiazole enhances π-conjugation but reduces nucleophilicity compared to the triazole’s nitrogen-rich system.
- Functional Impact : Thiadiazole derivatives exhibit distinct biological activities, such as antimicrobial or anti-inflammatory effects, due to altered electronic properties and binding affinities .
Pyridine-Linked Thiadiazoles
Substituent Modifications
Benzamide Variations
- Example: 3-(4-Methoxybenzamido)-4-ethoxybenzoic acid () Structural Differences: Replaces the triazole-linked methyl group with a direct benzoic acid-amide linkage. The ethoxy group enhances lipophilicity compared to the methoxy substituent. Functional Impact: Increased solubility in non-polar solvents may improve membrane permeability in drug design contexts .
Mercapto vs. Methyl/Methoxy Groups
- Example: 1-(3-Pyridinoyl)-4-arylaminothioureas () Structural Differences: Features a thiourea moiety instead of a mercapto-triazole. Functional Impact: The mercapto group in the target compound offers higher reactivity (e.g., disulfide formation) but lower stability compared to thiourea’s stabilized sulfur .
Physicochemical and Spectral Comparisons
Spectral Data
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Target Compound | ~2500 (S-H), 1250 (C-O) | 7.3–8.1 (Ar-H), 3.8 (OCH3) |
| N-(5-Isoxazol-5-yl-...-benzamide (6) | 1606 (C=O) | 7.36–8.13 (Ar-H, isoxazole-H) |
| 3-(4-Methoxybenzamido)...acid (11) | 1715 (C=O ester) | 1.36 (CH3), 4.35 (CH2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
